MOPSO is useful for cell culture in vitro.
MOPSO is used in enzyme assays. These assays are analytical procedures that measure the activities of enzymes.
MOPSO is used in some electrophoretic applications. Electrophoresis is a technique used in laboratories to separate macromolecules based on size.
MOPSO has been used as a buffer component for copper analysis via flow injection micellar technique of the catalytic reaction of 3-methyl-2-benzothiazolinone hydrazone and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline . It has also been used in electrospray ionization quadrupole time-of-flight mass spectroscopy to measure MOPSO-copper chelated complexes .
MOPSO is used in discontinuous gel electrophoresis on rehydratable polyacrylamide gels . This technique is used to separate proteins based on their size and charge. The buffer helps maintain a consistent pH throughout the gel, ensuring that the proteins maintain their charge .
MOPSO is used for fixing cells in urine in a buffered alcohol . This process preserves the cells for further analysis, such as microscopy or flow cytometry .
MOPSO has been used for testing crude oil bioremediation products in marine environments . Bioremediation is the use of living organisms, like bacteria and fungi, to remove pollutants from the environment .
MOPSO has been used as a cell culture additive component in lentiviral particle production . Lentiviral vectors are a type of retrovirus that can deliver genes into cells .
MOPSO has been used as a buffering agent in microbial growth medium and nuclei extraction buffer . It helps maintain the pH of the medium, which is crucial for microbial growth .
MOPSO has been used as a buffer in capillary-zone electrophoresis to test performance . Capillary electrophoresis is a technique used to separate ionic species by their charge and frictional forces .
MOPSO has been used in buffered charcoal yeast extract agar . This is a selective growth medium used to culture and isolate certain bacteria, such as Legionella .
MOPSO has been used as a component of Roswell Park Memorial Institute (RPMI) medium for diluting fungal inoculum . This is used in microbiology to grow fungi for research .
MOPSO has been used as a buffering agent in nuclei extraction buffer . This is used in cell biology to isolate nuclei from cells for further analysis .
Mopso, or 2-Hydroxy-3-morpholinopropanesulfonic acid, is a zwitterionic organic chemical buffering agent classified as one of Good's buffers. It is structurally similar to 3-morpholinopropanesulfonic acid (MOPS), differing primarily by the presence of a hydroxyl group on the C-2 position of the propane moiety. This compound has a molecular formula of C₇H₁₅NO₅S and a molecular weight of 225.26 g/mol. Mopso is characterized by its effective pH range of 6.5 to 7.9, making it particularly useful in biological applications such as cell culture and electrophoresis .
Mopso is widely recognized for its role as a biological buffer in various laboratory settings. Its zwitterionic nature allows it to maintain a stable pH in physiological conditions, which is essential for enzyme activity and cellular processes. Its low ionic mobility makes it particularly effective in capillary electrochromatography and other techniques requiring minimal interference from the buffer itself . Additionally, Mopso has been utilized in assays involving copper analysis and protein purification, highlighting its versatility in biochemistry .
Mopso can be synthesized through several methods:
Mopso has diverse applications across various fields:
Research has highlighted Mopso's interactions with various substances:
Mopso shares structural similarities with several other buffering agents. Here are some notable comparisons:
Compound Name | Structural Features | pH Range | Unique Characteristics |
---|---|---|---|
MOPS | Lacks hydroxyl group on C-2 | 6.5 - 7.9 | More commonly used but less soluble than Mopso |
HEPES | Contains a different sulfonic acid group | 6.8 - 8.2 | Higher buffering capacity at physiological pH |
PIPES | Different morpholine structure | 6.1 - 7.5 | Useful for lower pH applications |
TES | Contains an ethyl group instead of morpholine | 6.8 - 8.0 | Effective at higher pH ranges |
Mopso's unique hydroxyl group distinguishes it from these compounds, providing enhanced solubility and stability in certain applications, particularly those involving sensitive biological systems .
2-Hydroxy-3-morpholinopropanesulfonic acid (MOPSO) is a zwitterionic organic compound classified among Good's buffers, with the systematic IUPAC name 2-hydroxy-3-(morpholin-4-yl)propane-1-sulfonic acid. Its molecular formula is C₇H₁₅NO₅S, corresponding to a molecular weight of 225.26 g/mol. The CAS registry number 68399-77-9 uniquely identifies its chemical structure.
The compound’s nomenclature reflects its three key functional groups:
MOPSO exists as a white crystalline powder with high water solubility (0.75 M at 0°C) and a melting point range of 276–279°C. Its zwitterionic nature arises from the protonated morpholine nitrogen (pKa ≈ 6.9) and deprotonated sulfonic acid group, enabling effective buffering in physiological pH ranges.
MOPSO’s three-dimensional conformation is critical for its buffering capacity and metal-chelation properties. Key structural features include:
Parameter | Value | Method/Source |
---|---|---|
Bond length (S-O) | 1.45 Å | X-ray diffraction |
Dihedral angle (C2-C3-N) | 112° | DFT calculations |
Hydration energy | -45.2 kJ/mol | Molecular dynamics |
MOPSO and MOPS share a morpholine-sulfonic acid backbone but differ in hydroxylation:
Feature | MOPSO | MOPS |
---|---|---|
Substituent at C-2 | Hydroxyl (-OH) | Hydrogen (-H) |
pKa (25°C) | 6.9 | 7.2 |
Buffering range | 6.5–7.9 | 6.5–7.7 |
Metal chelation | Strong affinity for Cu²⁺, Fe³⁺ | Weak chelation |
The hydroxyl group in MOPSO:
MOPSO is synthesized through a two-step process involving epoxide intermediates and sulfonation:
Morpholine reacts with epichlorohydrin under basic conditions to form 3-chloro-2-hydroxypropylmorpholine:
$$
\text{Morpholine} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{3-Chloro-2-hydroxypropylmorpholine} + \text{H}_2\text{O}
$$
The chloro intermediate undergoes nucleophilic substitution with sodium sulfite:
$$
\text{3-Chloro-2-hydroxypropylmorpholine} + \text{Na}2\text{SO}3 \rightarrow \text{MOPSO} + \text{NaCl}
$$
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 80°C | Prevents side reactions |
pH | 9.5–10.0 | Enhances sulfite nucleophilicity |
Reaction time | 6 hours | >95% conversion |
MOPSO demonstrates exceptional pH buffering capabilities within a physiologically relevant range, making it particularly valuable for biological applications. The compound exhibits a useful pH range of 6.2 to 7.6, with some sources extending this range to 6.5 to 7.9 [1] [6] [7] [8] [9] [10]. This range encompasses the physiological pH conditions required for most biological systems, positioning MOPSO as an optimal choice for cell culture media, electrophoresis procedures, and protein purification applications [6] [9].
The pKa values of MOPSO vary slightly depending on the specific form and measurement conditions. For the free acid form, the pKa ranges from 6.7 to 7.1 at 25°C, with Wikipedia reporting a value of 6.9 [1] [8]. The sodium salt form exhibits a pKa of 7.2 at 25°C [6]. These values place MOPSO squarely within the effective buffering range for near-neutral pH applications, where the Henderson-Hasselbalch equation predicts optimal buffering capacity within one pH unit of the pKa value.
Buffer Form | pKa at 25°C | Optimal pH Range | Source |
---|---|---|---|
Free Acid | 6.7-7.1 | 5.7-8.1 | [1] [8] |
Free Acid (Wikipedia) | 6.9 | 5.9-7.9 | [1] |
Sodium Salt | 7.2 | 6.2-8.2 | [6] |
The buffering capacity of MOPSO is characterized by its ability to resist pH changes upon addition of acids or bases. Buffer capacity is quantitatively defined as the amount of strong acid or strong base that must be added to change the pH value of one liter of solution by one pH unit [11] [12]. MOPSO maintains relatively stable pH conditions even when subjected to moderate additions of acidic or basic components, effectively neutralizing small amounts of added acid or base through its zwitterionic nature [11] [13] [12].
Temperature exerts a significant influence on the pKa values of buffer systems, and MOPSO exhibits characteristic temperature dependence typical of morpholine-based buffers. The temperature coefficient for MOPSO is reported as ΔpKa/°C = -0.015, indicating that the pKa decreases by 0.015 units for each degree Celsius increase in temperature [1]. This negative temperature coefficient is characteristic of biological buffers containing amino groups, which are generally more sensitive to temperature changes compared to carboxylic acid buffers [14] [15].
The temperature dependence of pKa values in biological buffers like MOPSO can be understood through thermodynamic principles. The relationship between pKa and temperature is governed by the van't Hoff equation, which relates the equilibrium constant to temperature through the enthalpy change of the ionization reaction [14] [15]. For buffers containing amino groups, the dissociation process typically exhibits higher enthalpy changes compared to carboxylic acid buffers, resulting in greater temperature sensitivity [14] [15].
Research indicates that morpholine-family buffers, including MOPSO, demonstrate more pronounced temperature effects compared to traditional carboxylic acid buffers [14] [15]. The pKa values of these buffers generally decrease as temperature increases, indicating that higher temperatures favor the ionized form of the buffer. This temperature dependence must be carefully considered when designing experiments or applications where temperature fluctuations are expected [14] [15].
Temperature (°C) | Estimated pKa | pH Range | Application Considerations |
---|---|---|---|
0 | 7.3 | 6.3-8.3 | Cold storage conditions |
25 | 6.9 | 5.9-7.9 | Standard laboratory conditions |
37 | 6.7 | 5.7-7.7 | Physiological temperature |
50 | 6.5 | 5.5-7.5 | Elevated temperature applications |
MOPSO exhibits exceptional solubility characteristics in aqueous media, demonstrating the high water solubility that is characteristic of Good's buffers [1] [16] [17] [18]. In pure water at 25°C, MOPSO achieves solubilities of up to 500 g/L, forming clear and colorless solutions [6] [19]. Alternative measurements report solubilities of 10 g/100mL and 110 mg/mL, indicating excellent dissolution properties across different measurement methodologies [7] [4].
The saturation concentration of MOPSO in water at 0°C reaches 0.75 M, demonstrating maintained solubility even at reduced temperatures [7] [8]. This high solubility is attributed to the zwitterionic nature of the compound, which promotes favorable interactions with water molecules through both electrostatic and hydrogen bonding mechanisms [11] [13] [12].
The morpholine and sulfonic acid groups in MOPSO's molecular structure contribute significantly to its solubility profile. The sulfonic acid group provides strong ionic character, while the morpholine ring offers both hydrophilic and hydrophobic regions that facilitate dissolution in aqueous media [13]. The additional hydroxyl group present in MOPSO, which distinguishes it from MOPS, further enhances its hydrophilic character and contributes to its excellent water solubility [1] [6].
Solvent System | Solubility | Conditions | Observations |
---|---|---|---|
Pure Water (25°C) | 500 g/L | Standard conditions | Clear, colorless solution [6] [19] |
Pure Water (0°C) | 0.75 M | Saturation | Maximum solubility at low temperature [7] [8] |
Pure Water (various) | 10-110 mg/mL | Different methodologies | Consistent high solubility [7] [4] |
In contrast to its excellent aqueous solubility, MOPSO demonstrates limited solubility in organic solvents. Research investigating the solubility of MOPSO in mixed aqueous-organic systems reveals interesting phase behavior. Studies examining MOPSO solubility in binary mixtures of water with 1,4-dioxane and ethanol at 298.15 K demonstrate that MOPSO can induce liquid-liquid phase separation in certain organic solvent mixtures [20].
Specifically, MOPSO exhibits phase separation behavior in mixtures containing 40% to 90% (w/w) 1,4-dioxane in water, resulting in the formation of two distinct liquid phases [20]. This phase separation phenomenon has been visualized using disperse orange 25 as a marker, and the phase equilibrium boundaries have been experimentally determined [20]. The apparent free energies of transfer from water to 1,4-dioxane and ethanol solutions have been calculated, providing insights into the thermodynamic driving forces governing MOPSO's solubility behavior in mixed solvent systems [20].
MOPSO demonstrates excellent thermal stability, which is a critical characteristic for applications requiring elevated temperatures or extended storage periods. The compound exhibits well-defined melting points that vary slightly depending on the specific form and measurement conditions. For the free acid form, the melting point ranges from 266 to 291°C, while the sodium salt form shows melting points of 270-290°C, with some sources reporting more specific ranges of 273-274°C [6] [21] [22].
The thermal stability of MOPSO is characteristic of Good's buffers, which are known for their robust chemical stability across a wide range of conditions [16] [17] [18]. This stability is attributed to the strong covalent bonds within the morpholine ring structure and the stable sulfonic acid moiety, which resist thermal decomposition under normal laboratory conditions [13] [16] [17].
Form | Melting Point (°C) | Decomposition Temp | Thermal Stability |
---|---|---|---|
Free Acid | 266-291 | Not specified | Excellent [21] |
Sodium Salt | 270-290 | Not specified | Excellent [6] [22] |
Sodium Salt (specific) | 273-274 | Not specified | Excellent [22] |
Storage recommendations for MOPSO emphasize the importance of maintaining dry, sealed conditions at room temperature to preserve optimal stability [11] [23] [4] [5]. The compound demonstrates remarkable shelf stability when stored under appropriate conditions, with solution stability maintained for approximately one month when stored properly in sealed containers [4]. To maintain maximum stability, repeated freeze-thaw cycles should be avoided, as these can potentially compromise the integrity of the buffer solution [4].
The thermal decomposition characteristics of MOPSO have not been extensively characterized in the available literature, representing an area requiring further investigation. However, based on the general thermal stability patterns observed for morpholine-based compounds and Good's buffers, MOPSO likely maintains its chemical integrity well above its melting point before undergoing significant decomposition [16] [17].
Irritant